molecular formula C7H13N3O2S B13255759 [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonamide

[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonamide

Cat. No.: B13255759
M. Wt: 203.26 g/mol
InChI Key: CPKHKWOTTXYSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonamide: is a chemical compound with the molecular formula C7H13N3O2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonamide typically involves the reaction of imidazole derivatives with sulfonamide reagents. One common method involves the use of 1-chloropropan-2-one and methanesulfonamide in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in a solvent like tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using reducing agents such as or .

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like or in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It can be incorporated into polymers or other materials to enhance their performance.

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [1-(propan-2-yl)-1H-imidazol-4-yl]methanesulfonamide
  • [1-(propan-2-yl)-1H-imidazol-2-yl]methanesulfonamide
  • [1-(propan-2-yl)-1H-imidazol-5-yl]ethanesulfonamide

Uniqueness

Compared to similar compounds, [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonamide has a unique substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The position of the sulfonamide group and the isopropyl group can affect the compound’s ability to interact with molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

(3-propan-2-ylimidazol-4-yl)methanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-6(2)10-5-9-3-7(10)4-13(8,11)12/h3,5-6H,4H2,1-2H3,(H2,8,11,12)

InChI Key

CPKHKWOTTXYSBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.